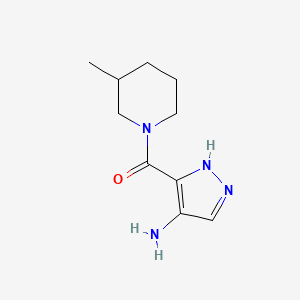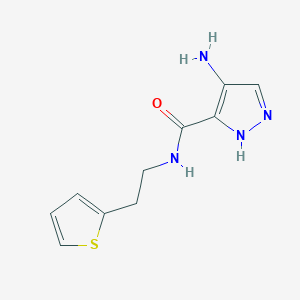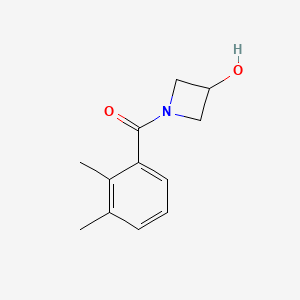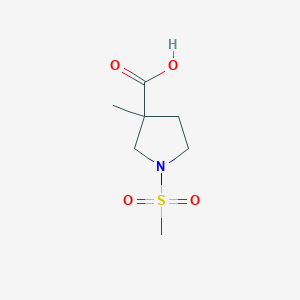
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (Kouznetsov et al., 2011).
Biochemical and Physiological Effects:
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of gene expression and cell growth (Kouznetsov et al., 2011).
実験室実験の利点と制限
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time without degradation. However, it also has some limitations. It is toxic and requires special handling and disposal procedures. It also has low solubility in water, which can make it difficult to use in certain experiments (Kouznetsov et al., 2011).
将来の方向性
There are several future directions for the study of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone. It can be studied further as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It can also be used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity. Further research can also be done to understand the mechanism of action of this compound and its effects on different biological systems (Kouznetsov et al., 2011).
Conclusion:
In conclusion, (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research can be done to understand the potential of this compound as a drug candidate and its effects on different biological systems.
合成法
The synthesis method of (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylpiperidine and 4-amino-1H-pyrazole-5-carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction produces (4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone as a white solid with a yield of 86% (Kouznetsov et al., 2011).
科学的研究の応用
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research for its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound for the study of various biological processes, such as protein-protein interactions and enzyme activity (Kouznetsov et al., 2011).
特性
IUPAC Name |
(4-amino-1H-pyrazol-5-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10(15)9-8(11)5-12-13-9/h5,7H,2-4,6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAPEVMNYOWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)



![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)